Ethyl 4-hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of chromenes. Chromenes are bicyclic oxygen-containing heterocycles that have a benzene ring fused to a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-hydroxycoumarin with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential as an anticoagulant and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticoagulant activity is attributed to its ability to inhibit the synthesis of vitamin K-dependent clotting factors. Its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Ethyl 4-hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylate can be compared with other similar compounds, such as:
4-hydroxycoumarin: Known for its anticoagulant properties.
6-methoxy-2H-chromen-2-one: Exhibits antimicrobial activity.
2-oxo-2H-chromene-3-carboxylate: Used in the synthesis of various pharmaceuticals
The uniqueness of this compound lies in its combination of functional groups, which confer a wide range of biological activities and make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H12O6 |
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Molecular Weight |
264.23 g/mol |
IUPAC Name |
ethyl 4-hydroxy-6-methoxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C13H12O6/c1-3-18-12(15)10-11(14)8-6-7(17-2)4-5-9(8)19-13(10)16/h4-6,14H,3H2,1-2H3 |
InChI Key |
XRLBSNSRPHSJDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)OC)OC1=O)O |
Origin of Product |
United States |
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